2-methyl-1-(2-oxopropyl)pyridinium bromide
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Overview
Description
2-Methyl-1-(2-oxopropyl)pyridinium bromide is a quaternary ammonium compound featuring a pyridinium ring substituted at the 1-position with a 2-oxopropyl group and at the 2-position with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-oxopropyl)pyridinium bromide typically involves the reaction of 2-methylpyridine with 2-bromoacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylpyridine+2-Bromoacetone→2-Methyl-1-(2-oxopropyl)pyridinium bromide
The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-oxopropyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-1-(2-oxopropyl)pyridinium bromide has a wide range of applications in scientific research, including:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-oxopropyl)pyridinium bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide: Similar structure but with a phenyl group instead of a methyl group.
2-Methyl-1-(2-oxopropyl)pyridinium chloride: Similar structure but with a chloride ion instead of a bromide ion.
Uniqueness
2-Methyl-1-(2-oxopropyl)pyridinium bromide is unique due to its specific substitution pattern and the presence of the bromide ion.
Properties
IUPAC Name |
1-(2-methylpyridin-1-ium-1-yl)propan-2-one;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO.BrH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGXPYQARFSHSH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383117 |
Source
|
Record name | ST50324263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75487-74-0 |
Source
|
Record name | ST50324263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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